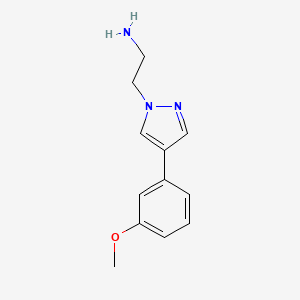![molecular formula C28H32N6O3 B14763123 Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with multiple functional groups, making it a versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include benzoic acid derivatives and amines. The synthesis may involve:
Amidation: Reacting benzoic acid derivatives with amines to form amide bonds.
Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution.
Cyclization: Forming cyclic structures such as diazepines through intramolecular reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Conducting reactions in controlled environments to ensure high purity and yield.
Continuous Flow Chemistry: Utilizing continuous reactors for efficient large-scale production.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Drug Development: Potential use in developing new therapeutic agents.
Medicine
Pharmacology: Studied for its potential effects on various biological pathways.
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Active Sites: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biological pathways by interacting with key proteins.
類似化合物との比較
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar benzoic acid cores but different functional groups.
Aminobenzamides: Compounds with amide and amine functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C28H32N6O3 |
|---|---|
分子量 |
500.6 g/mol |
IUPAC名 |
4-[(3-methanehydrazonoylanilino)methyl]-3-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C28H32N6O3/c1-33-12-3-13-34(15-14-33)25-10-8-21(9-11-25)27(35)32-26-17-22(28(36)37)6-7-23(26)19-30-24-5-2-4-20(16-24)18-31-29/h2,4-11,16-18,30H,3,12-15,19,29H2,1H3,(H,32,35)(H,36,37) |
InChIキー |
RWZLSICZMQRBCU-UHFFFAOYSA-N |
正規SMILES |
CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)O)CNC4=CC=CC(=C4)C=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


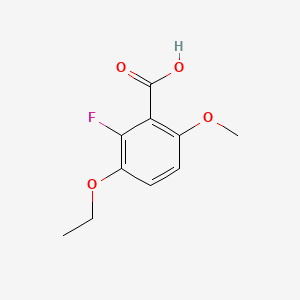
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
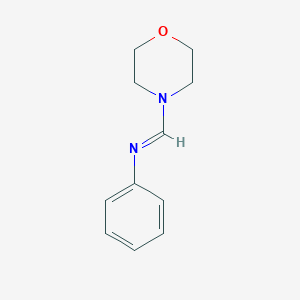
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

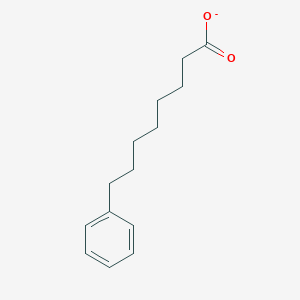
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
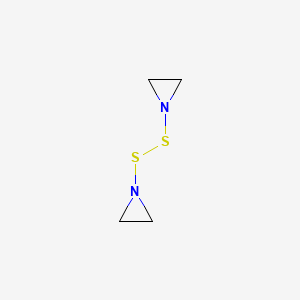
![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(dimethylamino)-1,3-thiazolidin-4-one](/img/structure/B14763110.png)
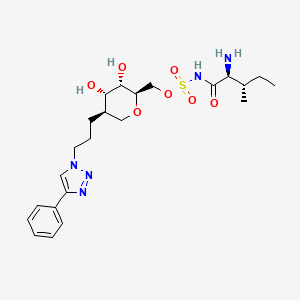
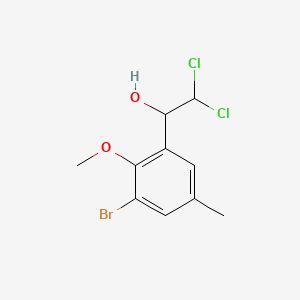
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)
